N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative featuring a 9-anthrylmethylidene substituent. This compound belongs to a class of molecules characterized by a 1,2,4-triazole core linked to sulfanyl and hydrazide functional groups.
Properties
Molecular Formula |
C32H24ClN5OS |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H24ClN5OS/c1-21-10-16-26(17-11-21)38-31(22-12-14-25(33)15-13-22)36-37-32(38)40-20-30(39)35-34-19-29-27-8-4-2-6-23(27)18-24-7-3-5-9-28(24)29/h2-19H,20H2,1H3,(H,35,39)/b34-19+ |
InChI Key |
ARBCSCMZKLOXMI-ALQBTCKLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the anthracene moiety: This step might involve a condensation reaction with an anthracene derivative.
Introduction of the hydrazide group: This can be done through a hydrazinolysis reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthracene derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the anthracene moiety.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. For instance:
Biological activity: It might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material science: It might exhibit unique electronic or optical properties due to its molecular structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Effects: The 9-anthrylmethylidene group in the target compound introduces a bulky, aromatic anthracene moiety, which may enhance π-π stacking interactions compared to smaller substituents like 2-chlorophenyl or 4-chlorophenyl in analogs . This could improve binding affinity to hydrophobic enzyme pockets.
Synthesis Methods: Most analogs are synthesized via condensation of hydrazide intermediates with aldehydes in ethanol under acid catalysis (e.g., acetic acid) . The target compound likely follows a similar route, with anthracene-9-carbaldehyde as the aldehyde component.
Biological Activity :
- The purin-6-ylsulfanyl analog in exhibits antithyroid activity, attributed to competitive inhibition of thyroid peroxidase. The target compound’s triazole-sulfanyl group may similarly interact with iodine-binding enzymes.
- Pyridine-containing analogs (e.g., ZE-4b ) show enhanced antimicrobial activity compared to phenyl derivatives, suggesting that electron-rich heterocycles improve bioactivity.
Computational Predictions: Tools like ChemGPS-NP () and XGBoost-based models () could predict the target compound’s solubility and binding affinity by comparing its structural coordinates with known bioactive analogs. For instance, the anthracene group may position it in a distinct chemical space relative to chlorophenyl derivatives .
Table 2: Analytical and Pharmacological Data for Selected Analogs
Biological Activity
N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring, chlorophenyl and methylphenyl groups, and is characterized by its potential therapeutic applications in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 570.08 g/mol. The compound's structure allows for significant interactions with biological targets, enhancing its efficacy in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C32H25ClN5OS |
| Molecular Weight | 570.08 g/mol |
| IUPAC Name | This compound |
| InChI Key | AMTKYXNJDJKNNI-CVKSISIWSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole moiety plays a crucial role in inhibiting the synthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity. Additionally, the presence of aromatic groups enhances binding affinity to various biological targets.
Biological Activity Overview
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that this compound exhibits notable inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
- Comparative studies have indicated that the presence of the triazole ring significantly enhances antimicrobial potency compared to non-triazole analogs.
Anticancer Activity
The anticancer properties of this compound have also been investigated through various in vitro studies:
- IC50 Values : Compounds structurally related to this triazole derivative exhibited IC50 values ranging from 1.1 μM to 2.6 μM against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potent antiproliferative effects.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives similar to this compound showed significant cytotoxicity against multiple cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of Staphylococcus aureus. The findings indicated that certain derivatives achieved MIC values comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
